(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
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Overview
Description
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol typically involves several steps:
Cyclization: The initial step often involves the cyclization of pyrrole and pyrazine precursors.
Ring Annulation: This step involves the formation of the pyrrolopyrazine ring system through annulation reactions.
Cycloaddition: Cycloaddition reactions are employed to introduce additional functional groups into the pyrrolopyrazine scaffold.
Direct C-H Arylation: This method involves the direct arylation of the pyrrolopyrazine ring to introduce aryl groups.
Industrial Production Methods
Industrial production methods for pyrrolopyrazine derivatives, including this compound, often involve transition-metal-catalyzed reactions. These methods are efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the pyrrolopyrazine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various functionalized pyrrolopyrazine derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: It is investigated for its potential as an antitumor agent and kinase inhibitor.
Industry: The compound is used in the development of organic materials and optoelectronic devices
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol involves its interaction with various molecular targets and pathways:
Kinase Inhibition: The compound inhibits kinase activity by binding to the ATP-binding site of the kinase enzyme.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Antitumor Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine: Exhibits similar biological activities but with different potency and selectivity.
6H-Pyrrolo[3,4-b]pyrazine: Another pyrrolopyrazine derivative with distinct biological properties.
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
Uniqueness
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets .
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2,5-dimethylpyrrolo[2,3-b]pyrazin-7-yl)methanol |
InChI |
InChI=1S/C9H11N3O/c1-6-3-10-9-8(11-6)7(5-13)4-12(9)2/h3-4,13H,5H2,1-2H3 |
InChI Key |
PMWQWKANIRXUEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=CN2C)CO |
Origin of Product |
United States |
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